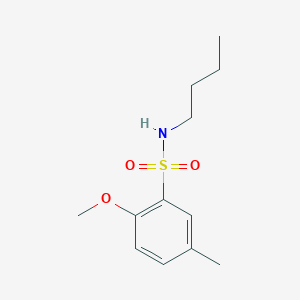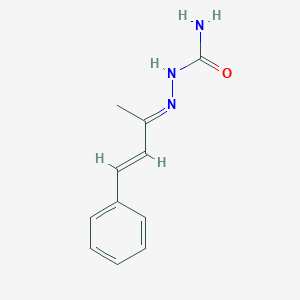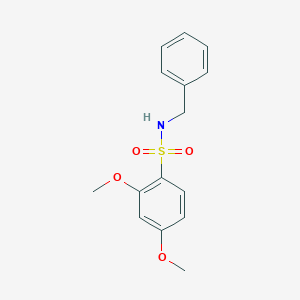![molecular formula C23H26ClNO2 B239427 (9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-chloro-2,2-diphenylacetate CAS No. 1927-14-6](/img/structure/B239427.png)
(9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-chloro-2,2-diphenylacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-chloro-2,2-diphenylacetate, also known as WIN 55,212-2, is a synthetic cannabinoid that has been widely used in scientific research. It was first synthesized in the early 1990s and has since been studied for its potential therapeutic applications.
Mecanismo De Acción
(9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-chloro-2,2-diphenylacetate 55,212-2 acts as a cannabinoid receptor agonist, binding to both CB1 and CB2 receptors in the brain and peripheral tissues. This leads to the activation of various signaling pathways, including the inhibition of adenylyl cyclase and the activation of mitogen-activated protein kinases. The exact mechanisms underlying its therapeutic effects are still being studied, but it is believed to modulate the release of various neurotransmitters, such as dopamine, serotonin, and glutamate.
Biochemical and Physiological Effects
(9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-chloro-2,2-diphenylacetate 55,212-2 has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are implicated in various diseases. It has also been shown to modulate the immune system, reducing the production of pro-inflammatory cytokines. In addition, it has been shown to have analgesic effects, reducing pain perception in various animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-chloro-2,2-diphenylacetate 55,212-2 in lab experiments is its potency and selectivity for cannabinoid receptors. It has been shown to be highly effective in modulating various signaling pathways, making it a useful tool for studying the endocannabinoid system. However, one of the limitations of using (9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-chloro-2,2-diphenylacetate 55,212-2 is its potential toxicity and side effects. It has been shown to have neurotoxic effects in some animal models, and its long-term effects on human health are still unknown.
Direcciones Futuras
There are several future directions for the study of (9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-chloro-2,2-diphenylacetate 55,212-2. One area of research is the development of more selective and potent cannabinoid receptor agonists, which could have fewer side effects and greater therapeutic potential. Another area of research is the investigation of the potential anti-tumor effects of (9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-chloro-2,2-diphenylacetate 55,212-2, particularly in combination with other chemotherapeutic agents. Finally, the long-term effects of (9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-chloro-2,2-diphenylacetate 55,212-2 on human health need to be studied further, particularly in the context of chronic use.
Métodos De Síntesis
The synthesis of (9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-chloro-2,2-diphenylacetate 55,212-2 involves the reaction of 2-chloro-2,2-diphenylacetic acid with (9-methyl-9-azabicyclo[3.3.1]nonan-3-yl) magnesium bromide. The resulting product is then treated with acetic anhydride to form the final compound. The synthesis method is complex and requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
(9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-chloro-2,2-diphenylacetate 55,212-2 has been extensively studied for its potential therapeutic applications in various fields of medicine, including neurology, oncology, and psychiatry. It has been shown to have analgesic, anti-inflammatory, and neuroprotective effects, making it a promising candidate for the treatment of chronic pain, multiple sclerosis, and Alzheimer's disease. It has also been studied for its potential anti-tumor effects in various types of cancer.
Propiedades
Número CAS |
1927-14-6 |
|---|---|
Nombre del producto |
(9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-chloro-2,2-diphenylacetate |
Fórmula molecular |
C23H26ClNO2 |
Peso molecular |
383.9 g/mol |
Nombre IUPAC |
(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-chloro-2,2-diphenylacetate |
InChI |
InChI=1S/C23H26ClNO2/c1-25-19-13-8-14-20(25)16-21(15-19)27-22(26)23(24,17-9-4-2-5-10-17)18-11-6-3-7-12-18/h2-7,9-12,19-21H,8,13-16H2,1H3 |
Clave InChI |
BONLPMRYPAVFBW-UHFFFAOYSA-N |
SMILES |
CN1C2CCCC1CC(C2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)Cl |
SMILES canónico |
CN1C2CCCC1CC(C2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)Cl |
Otros números CAS |
2922-87-4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(2-ethoxy-5-isopropylphenyl)sulfonyl]-5-nitro-2-methyl-1H-imidazole](/img/structure/B239344.png)

![1-(3,4-Dimethylphenyl)-4-[(3-fluorophenyl)sulfonyl]piperazine](/img/structure/B239353.png)
![1-[(4-fluoro-3-methoxyphenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole](/img/structure/B239355.png)


![1-[(4-Fluoro-2-methoxyphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B239360.png)


![1-Mesityl-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B239370.png)



